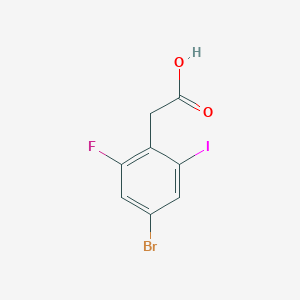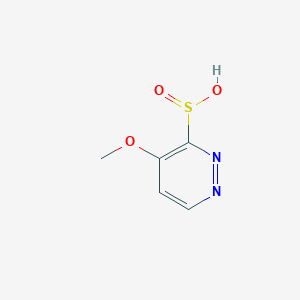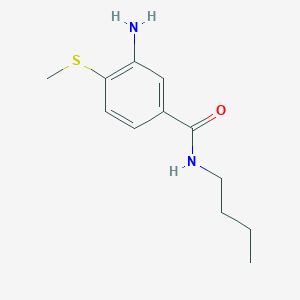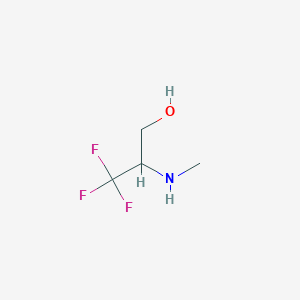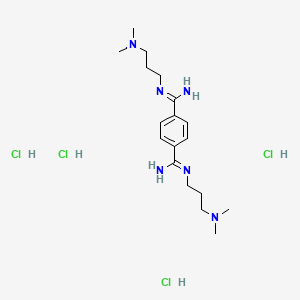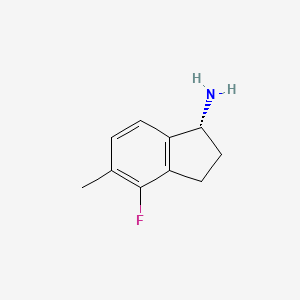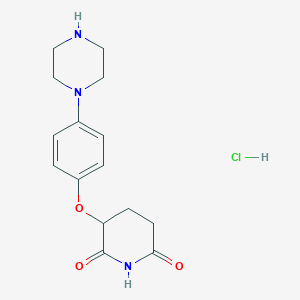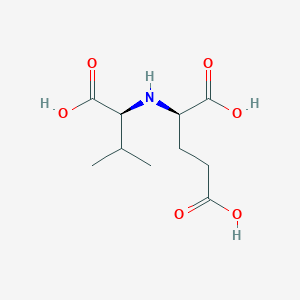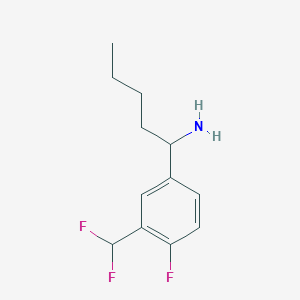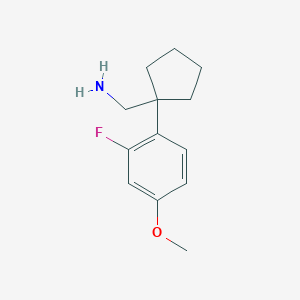
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine is a chemical compound with the molecular formula C13H18FNO. It is a research chemical known for its potential applications in various scientific fields. The compound features a cyclopentyl group attached to a methanamine moiety, with a 2-fluoro-4-methoxyphenyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzene and cyclopentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-fluoro-4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the desired amine through a reductive amination reaction using a suitable amine source like ammonia or methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines, typically in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
科学研究应用
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-(2,4-Difluorophenyl)cyclopentyl)methanamine: Similar structure with two fluoro substituents.
(1-(3-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine: Similar structure with a different position of the fluoro substituent.
(1-(4-Methoxyphenyl)cyclopentyl)methanamine: Lacks the fluoro substituent.
Uniqueness
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds without the fluoro substituent.
属性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
[1-(2-fluoro-4-methoxyphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H18FNO/c1-16-10-4-5-11(12(14)8-10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |
InChI 键 |
BFRWTEKMKKUTRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2(CCCC2)CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


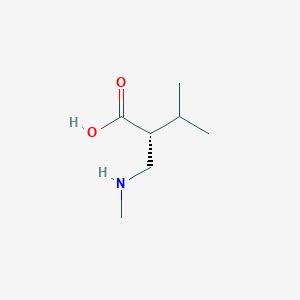
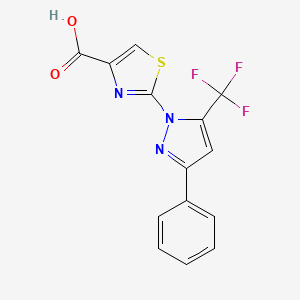
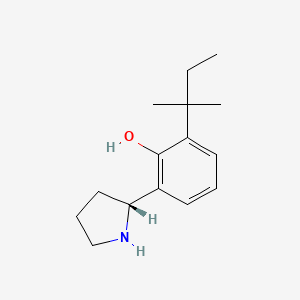
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
